8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
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Overview
Description
8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is a compound belonging to the quinazoline derivatives, which are known for their diverse biological and pharmacological properties.
Preparation Methods
The synthesis of 8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the formation of the quinazoline core followed by functional group modifications. One common method involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The formation of two heterocycles in a one-pot procedure is a notable feature of this synthesis .
Chemical Reactions Analysis
8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, it has been found to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s ability to bind to these targets disrupts cellular processes, leading to cell death.
Comparison with Similar Compounds
8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine can be compared with other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib and Gefitinib: Used for the treatment of lung and pancreatic cancers.
2-Methyl-6-propyl benzo[4,5]imidazo[1,2-c]quinazoline: Effective against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-methoxy-8-phenylmethoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine |
InChI |
InChI=1S/C18H18N4O2/c1-23-16-14(24-11-12-5-3-2-4-6-12)8-7-13-15(16)21-18(19)22-10-9-20-17(13)22/h2-8,19-20H,9-11H2,1H3 |
InChI Key |
SMFREDPRQREFOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=N)N=C21)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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